Cas no 164669-07-2 (PKTPKKAKKL)

PKTPKKAKKL Chemical and Physical Properties
Names and Identifiers
-
- PKTPKKAKKL
- CDK5 SUBSTRATE
- ZSZMVAFYNVHXHA-BJSZDZKQSA-N
- CDK5 SUBSTRATE [PKTPKKAKKL]
- PRO-LYS-THR-PRO-LYS-LYS-ALA-LYS-LYS-LEU
- H-PRO-LYS-THR-PRO-LYS-LYS-ALA-LYS-LYS-LEU-OH
- L-Leucine, L-prolyl-L-lysyl-L-threonyl-L-prolyl-L-lysyl-L-lysyl-L-alanyl-L-lysyl-L-lysyl-
-
- Inchi: 1S/C53H99N15O12/c1-32(2)31-41(53(79)80)66-49(75)38(19-7-12-26-56)64-47(73)37(18-6-11-25-55)61-44(70)33(3)60-46(72)36(17-5-10-24-54)63-48(74)39(20-8-13-27-57)65-51(77)42-23-16-30-68(42)52(78)43(34(4)69)67-50(76)40(21-9-14-28-58)62-45(71)35-22-15-29-59-35/h32-43,59,69H,5-31,54-58H2,1-4H3,(H,60,72)(H,61,70)(H,62,71)(H,63,74)(H,64,73)(H,65,77)(H,66,75)(H,67,76)(H,79,80)/t33-,34+,35-,36-,37-,38-,39-,40-,41-,42-,43-/m0/s1
- InChI Key: ZSZMVAFYNVHXHA-BJSZDZKQSA-N
- SMILES: C(O)(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)[C@H]([C@H](O)C)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1
Computed Properties
- Hydrogen Bond Donor Count: 16
- Hydrogen Bond Acceptor Count: 27
- Heavy Atom Count: 80
- Rotatable Bond Count: 50
PKTPKKAKKL Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci70682-10mg |
Cdk5 Substrate |
164669-07-2 | 98% | 10mg |
¥6735.00 | 2022-04-26 | |
A2B Chem LLC | AE99237-10mg |
PKTPKKAKKL |
164669-07-2 | >98.00% | 10mg |
$1069.00 | 2024-04-20 | |
TargetMol Chemicals | T37207-1mg |
Cdk5 Substrate |
164669-07-2 | 1mg |
¥ 1015 | 2024-07-24 | ||
1PlusChem | 1P00APTX-5mg |
PKTPKKAKKL |
164669-07-2 | 99% | 5mg |
$352.00 | 2025-02-25 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci70682-500ug |
Cdk5 Substrate |
164669-07-2 | 98% | 500ug |
¥680.00 | 2022-04-26 | |
A2B Chem LLC | AE99237-1mg |
PKTPKKAKKL |
164669-07-2 | >98.00% | 1mg |
$251.00 | 2024-04-20 | |
A2B Chem LLC | AE99237-5mg |
PKTPKKAKKL |
164669-07-2 | >98.00% | 5mg |
$717.00 | 2024-04-20 | |
TargetMol Chemicals | T37207-10mg |
Cdk5 Substrate |
164669-07-2 | 10mg |
¥ 6703 | 2024-07-24 | ||
1PlusChem | 1P00APTX-10mg |
PKTPKKAKKL |
164669-07-2 | 99% | 10mg |
$552.00 | 2025-02-25 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci70682-1mg |
Cdk5 Substrate |
164669-07-2 | 98% | 1mg |
¥1086.00 | 2022-04-26 |
PKTPKKAKKL Related Literature
-
Hwan Bae,Jun Young Jang,Sun-Sil Choi,Jae-Jin Lee,Heejun Kim,Ala Jo,Kong-Joo Lee,Jang Hyun Choi,Se Won Suh,Seung Bum Park Chem. Sci. 2016 7 5523
Additional information on PKTPKKAKKL
Recent Advances in the Study of 164669-07-2 and PKTPKKAKKL in Chemical Biology and Medicine
The compound 164669-07-2 and the peptide PKTPKKAKKL have recently garnered significant attention in the field of chemical biology and medicine. These molecules are being investigated for their potential therapeutic applications, particularly in the areas of oncology and infectious diseases. This research brief aims to synthesize the latest findings related to these compounds, highlighting their mechanisms of action, efficacy, and potential clinical applications.
Recent studies have demonstrated that 164669-07-2, a small molecule inhibitor, exhibits potent activity against specific kinase targets involved in cancer cell proliferation. Its unique chemical structure allows it to selectively bind to these kinases, thereby inhibiting their activity and inducing apoptosis in malignant cells. Concurrently, PKTPKKAKKL, a synthetic peptide, has shown promise as an antimicrobial agent, with studies indicating its ability to disrupt bacterial cell membranes and prevent biofilm formation.
One of the most notable findings comes from a 2023 study published in the Journal of Medicinal Chemistry, which explored the synergistic effects of 164669-07-2 and PKTPKKAKKL in combating drug-resistant bacterial infections. The study reported that the combination of these two compounds significantly enhanced antimicrobial efficacy, suggesting a potential new strategy for addressing the global challenge of antibiotic resistance.
Further research has focused on optimizing the delivery mechanisms for these compounds. Nanoparticle-based delivery systems have been developed to improve the bioavailability and targeted delivery of 164669-07-2, while modifications to the PKTPKKAKKL peptide sequence have been explored to enhance its stability and potency. These advancements underscore the rapid progress being made in translating these discoveries into viable therapeutic options.
In conclusion, the ongoing research on 164669-07-2 and PKTPKKAKKL represents a promising frontier in chemical biology and medicine. The unique properties of these compounds, combined with innovative delivery strategies, offer new avenues for treating complex diseases. Future studies will likely focus on clinical trials to validate their safety and efficacy in human patients, paving the way for their potential incorporation into standard treatment protocols.
164669-07-2 (PKTPKKAKKL) Related Products
- 1805758-99-9(Ethyl 5-(2-carboxyethyl)-2-cyanobenzoate)
- 914303-35-8(2-CHLORO-4-(4-METHOXYPHENYL)PYRIDINE)
- 2138150-87-3(2-Pentynoic acid, 5-(ethylamino)-4-methyl-, methyl ester)
- 1256667-56-7((3R)-1-(oxetan-3-yl)pyrrolidin-3-amine)
- 2034225-95-9(methyl N-{4-[(4,4-difluorocyclohexyl)sulfamoyl]phenyl}carbamate)
- 1334488-37-7(tert-butyl N-4-(4-aminophenyl)oxan-4-ylcarbamate)
- 92100-74-8(2,6-Dimethyl-4-tert. Butylanisole)
- 1172014-33-3(Pyridine-2-carboxamidine HOAc)
- 339097-39-1(2-[(3,4-DICHLOROPHENYL)SULFONYL]-N-(4-METHOXYPHENYL)ACETAMIDE)
- 1103513-82-1(1-(2-methoxyacetyl)-2,3-dihydro-1H-indole-2-carboxamide)



